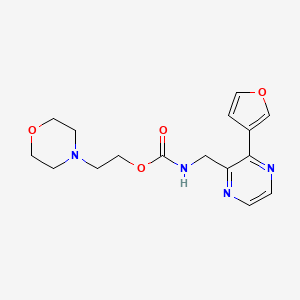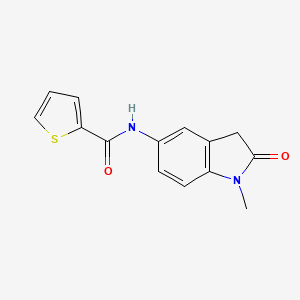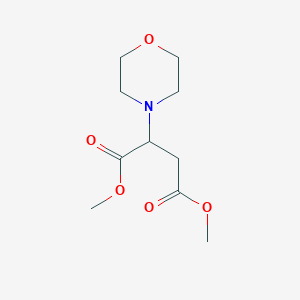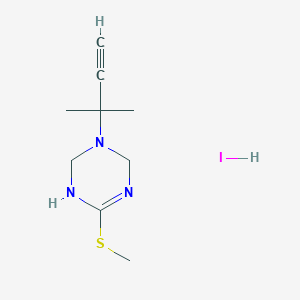![molecular formula C10H11ClFN B2396108 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197061-90-6](/img/structure/B2396108.png)
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride, also known as FCPI, is a chemical compound that has been extensively studied for its various applications in scientific research. FCPI is a cyclopropane-containing indoline derivative that has been shown to exhibit potent anti-tumor activity in vitro and in vivo.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for '5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride' involves the reaction of 5-fluoroindoline with cyclopropanecarboxaldehyde in the presence of a Lewis acid catalyst to form the spirocyclic intermediate. This intermediate is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt.
Starting Materials
5-fluoroindoline, cyclopropanecarboxaldehyde, Lewis acid catalyst, hydrochloric acid
Reaction
Step 1: 5-fluoroindoline is reacted with cyclopropanecarboxaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the spirocyclic intermediate., Step 2: The spirocyclic intermediate is treated with hydrochloric acid to obtain the final product as a hydrochloride salt., Overall reaction: 5-fluoroindoline + cyclopropanecarboxaldehyde + Lewis acid catalyst → spirocyclic intermediate → 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride
Mecanismo De Acción
The mechanism of action of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride binds to the colchicine site on tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to exhibit potent anti-tumor activity in various cancer cell lines. It has also been shown to inhibit the growth of cancer cells in vivo. In addition, 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has also been found to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in lab experiments include its potent anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. However, the limitations of using 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in lab experiments include its low solubility in water and its cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride. One direction is to investigate the use of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in combination with other anti-cancer agents to enhance its anti-tumor activity. Another direction is to investigate the use of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in the treatment of other diseases, such as neurodegenerative diseases. Finally, further studies are needed to investigate the mechanism of action of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been extensively studied for its various applications in scientific research. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo. 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9;/h1-2,5,12H,3-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJSWIACPPMKCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

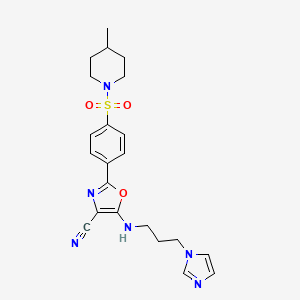
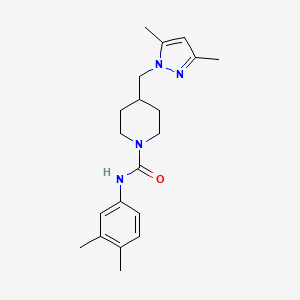
![[7-(Hydroxymethyl)-2,3,3a,5,6,7a-hexahydro-1H-4,7-epoxyisoindol-4-yl]methanol;hydrochloride](/img/structure/B2396030.png)
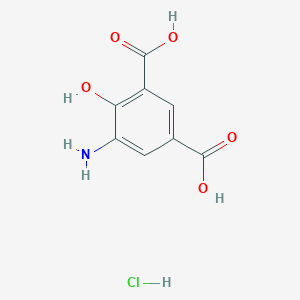
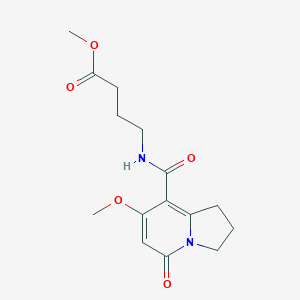
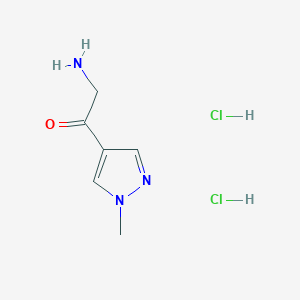
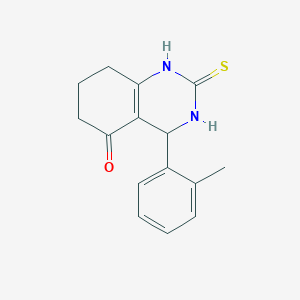
![2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2396040.png)
![N-(4-bromophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2396041.png)
